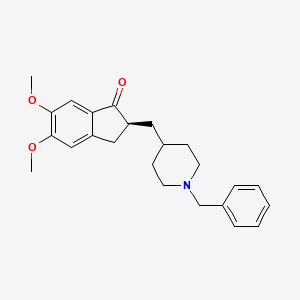

(S)-donepezil

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H29NO3 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(2S)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m0/s1 |

InChI Key |

ADEBPBSSDYVVLD-FQEVSTJZSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C[C@@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Stereospecific activity of (S)-donepezil on acetylcholinesterase

An In-Depth Technical Guide on the Stereospecific Activity of (S)-Donepezil on Acetylcholinesterase

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is administered as a racemic mixture of its (R) and (S) enantiomers.[1] This technical guide provides a comprehensive examination of the stereospecific activity of the (S)-enantiomer of donepezil concerning its primary pharmacological target, acetylcholinesterase (AChE). Emerging evidence indicates significant differences in the pharmacokinetic profiles and metabolic fates of the two enantiomers, with the (S)-enantiomer being the more therapeutically relevant component.[2][3] This paper synthesizes quantitative data on enzyme inhibition, delves into the molecular interactions governing this stereoselectivity, and provides detailed experimental protocols for the assays used to elucidate these properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of donepezil's pharmacology and inform future drug design efforts.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological feature of AD is the deterioration of the cholinergic system in the brain, leading to reduced levels of the neurotransmitter acetylcholine (ACh).[1][4] The cholinergic hypothesis posits that enhancing cholinergic transmission can alleviate some of the cognitive and behavioral symptoms of the disease.[5]

Donepezil hydrochloride is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[4][6] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic function.[6][7] It is a second-generation AChE inhibitor, developed to offer improved selectivity and a longer half-life compared to earlier treatments.[8][9][10]

Donepezil is synthesized and administered as a 1:1 racemic mixture of its (R) and (S) stereoisomers.[1] While the racemate has proven clinical efficacy, the distinct pharmacological and pharmacokinetic profiles of the individual enantiomers are of significant interest. Stereochemistry plays a critical role in drug-receptor interactions, and it is common for one enantiomer to exhibit greater potency or a different pharmacological profile than the other. This guide focuses on the specific activity of this compound, the more active enantiomer, on acetylcholinesterase.

Stereoselective Pharmacokinetics and Metabolism

The two enantiomers of donepezil exhibit notable differences in their plasma concentrations and metabolic pathways following administration of the racemic mixture.

Plasma Concentrations

Studies in patients with Alzheimer's disease have shown that the steady-state plasma concentrations of this compound are significantly higher than those of (R)-donepezil.[3] In a study of 52 Chinese patients, the mean plasma level of this compound was 23.37 ng/ml, compared to 14.94 ng/ml for (R)-donepezil.[3] The ratio of plasma (R)- to this compound in 51 of these patients ranged from 0.34 to 0.85, indicating a consistent dominance of the S-enantiomer in circulation.[3]

Metabolism

The observed differences in plasma concentrations are primarily attributed to stereoselective hepatic metabolism.[3] Donepezil is extensively metabolized in the liver, mainly by cytochrome P450 enzymes CYP2D6 and CYP3A4.[5][11] In vitro studies using human liver microsomes demonstrated that (R)-donepezil is degraded at a faster rate than this compound.[3] The Vmax (maximum reaction rate) for the metabolism of (R)-donepezil was found to be significantly higher than that for this compound.[3]

Genetic polymorphisms in metabolizing enzymes, particularly CYP2D6, can further influence the plasma concentrations of the enantiomers and, consequently, the therapeutic response.[2] The this compound concentration in plasma has been shown to be associated with therapeutic outcomes in Han Chinese patients with AD.[2] The primary metabolic pathways for donepezil include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation.[5][12] One of the major active metabolites is 6-O-desmethyl donepezil, which shows a similar potency for AChE inhibition as the parent compound.[5]

Quantitative Data on Stereospecific AChE Inhibition

The inhibitory activity of donepezil on acetylcholinesterase is highly stereospecific, with the (S)-enantiomer being significantly more potent. While much of the literature reports IC50 values for the racemic mixture, specific data for the enantiomers underscores this difference.

Table 1: Inhibitory Concentration (IC50) of Donepezil on Cholinesterases

| Compound | Enzyme Source | IC50 (nM) | Selectivity (BuChE/AChE) | Reference |

|---|---|---|---|---|

| (Racemic) Donepezil | Rat Brain AChE | 6.7 | >1000 | [1][13] |

| (Racemic) Donepezil | Rat Plasma BuChE | >6700 | N/A | [1] |

| (Racemic) Donepezil | Human Whole Blood AChE (1.2-fold dilution) | 41 | N/A | [14] |

| (Racemic) Donepezil | Human Whole Blood AChE (120-fold dilution) | 7.6 | N/A | [14] |

| (Racemic) Donepezil | Monkey Brain AChE | 37 ng/ml (approx. 93 nM) | N/A |[15] |

Note: Specific IC50 values for the individual (S) and (R) enantiomers are not consistently reported across the reviewed literature, which often focuses on the racemate used clinically. However, the faster metabolism and lower plasma levels of (R)-donepezil, combined with molecular modeling, strongly suggest that this compound is the primary contributor to AChE inhibition in vivo.

Molecular Mechanism of AChE Inhibition

Donepezil functions as a reversible, mixed competitive and non-competitive inhibitor of AChE.[8][9][10] Its unique, elongated structure allows it to bind simultaneously to two distinct sites within the enzyme's active site gorge: the catalytic anionic site (CAS) at the base of the gorge and the peripheral anionic site (PAS) near its entrance.[7][8]

-

Catalytic Anionic Site (CAS): This site, containing the catalytic triad (Ser203, His447, Glu334), is where acetylcholine hydrolysis occurs.[8] Donepezil interacts with key residues in this area, such as Trp84 and Phe330, primarily through π-π stacking and hydrophobic interactions.[7]

-

Peripheral Anionic Site (PAS): Located at the mouth of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of the enzyme. Donepezil's indanone moiety binds here, interacting with residues like Trp279.[7]

This dual binding capability is crucial for its high potency.[8] X-ray crystallography studies of human AChE in complex with donepezil have confirmed this binding mode, showing the drug spanning the length of the active-site gorge.[16][17][18] The interaction is predominantly mediated by aromatic stacking and solvent-mediated interactions rather than direct hydrogen bonds.[7] Molecular dynamics simulations suggest that donepezil's association is a dynamic process involving reversible axial displacement and reorientation within the active site.[9][10]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 410-412 nm. The rate of color change is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes).

-

100 mM Potassium Phosphate Buffer (KPi), pH 8.0.

-

15 mM Acetylthiocholine iodide (ATCh) solution in buffer.

-

1.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

-

This compound stock solution (e.g., in DMSO) and serial dilutions in buffer.

-

96-well microplate.

-

Microplate reader.

Procedure: [19]

-

Plate Setup: Designate wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and test compounds (enzyme + inhibitor at various concentrations).

-

Reagent Addition:

-

To each well, add 160-170 µL of the DTNB solution.

-

Add 10 µL of the appropriate this compound dilution or vehicle (for control) to the respective wells.

-

Add 50 µL of the AChE enzyme solution to all wells except the blanks. For blanks, add 50 µL of buffer.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 23°C or 37°C) to allow the inhibitor to bind to the enzyme.[19]

-

Reaction Initiation: Add 30 µL of the ATCh substrate solution to all wells to start the reaction.[19]

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 410 nm over 5 minutes, taking readings every 30 seconds.[19]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: General workflow for an in vitro AChE inhibition assay using Ellman's method.

X-ray Crystallography of AChE-Donepezil Complex

This technique provides high-resolution structural data on how donepezil binds to the active site of AChE.

Principle: A purified AChE-donepezil complex is crystallized. The crystal is then exposed to a focused X-ray beam. The way the crystal diffracts the X-rays is recorded and analyzed to calculate the positions of every atom in the complex, revealing the precise three-dimensional structure of the binding interaction.

General Protocol: [16][17][20]

-

Protein Expression and Purification: Recombinant human acetylcholinesterase (hAChE) is expressed (e.g., in mammalian cells) and purified to homogeneity using chromatography techniques.

-

Co-crystallization: The purified hAChE is incubated with a molar excess of donepezil to ensure saturation of the binding sites. This complex is then subjected to crystallization screening using techniques like vapor diffusion (hanging drop or sitting drop) with various precipitants, buffers, and salts.

-

Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested and soaked in a cryoprotectant solution to prevent ice crystal formation during flash-cooling.

-

X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted in a goniometer and exposed to a synchrotron X-ray source. The crystal is rotated in the beam, and diffraction patterns are collected on a detector.

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

-

The structure is solved using molecular replacement, using a previously known structure of AChE as a search model.

-

The electron density map is calculated, and the donepezil molecule is manually fitted into the observed density in the active site.

-

The complete model (protein + ligand) is refined against the experimental data to optimize atomic coordinates and thermal parameters, resulting in a final, high-resolution structure. The quality of the final model is assessed by metrics such as R-work and R-free.[16][17]

-

Conclusion

The pharmacological activity of donepezil is characterized by significant stereospecificity. The (S)-enantiomer is the more therapeutically relevant isomer, primarily due to its slower rate of metabolic clearance, which leads to higher and more sustained plasma concentrations compared to the (R)-enantiomer. This results in this compound being the dominant contributor to the inhibition of acetylcholinesterase in vivo. The dual binding of donepezil to both the catalytic and peripheral anionic sites of AChE explains its high potency. A thorough understanding of these stereospecific properties, elucidated through detailed enzymatic and structural studies, is crucial for the rational design of next-generation cholinesterase inhibitors with improved efficacy and pharmacokinetic profiles for the treatment of Alzheimer's disease and other cognitive disorders.

References

- 1. Portico [access.portico.org]

- 2. Stereoselective metabolism of donepezil and steady-state plasma concentrations of S-donepezil based on CYP2D6 polymorphisms in the therapeutic responses of Han Chinese patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Donepezil - Proteopedia, life in 3D [proteopedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. Structures of human acetylcholinesterase in complex with pharmacologically important ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. A new crystal form of human acetylcholinesterase for exploratory room-temperature crystallography studies - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Donepezil Enantiomer: A Pharmacological Profile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is administered as a racemic mixture of its (R) and (S) enantiomers. While the therapeutic effects are attributed to the racemate, the individual enantiomers possess distinct pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the pharmacological profile of the (S)-donepezil enantiomer, focusing on its enzymatic and receptor interactions, pharmacokinetic behavior, and the experimental methodologies used for its characterization.

Pharmacodynamics: Enzymatic and Receptor Interactions

The primary mechanism of action for donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Beyond its primary target, donepezil also interacts with butyrylcholinesterase (BChE) and the sigma-1 (σ1) receptor.

While specific inhibitory constants for the (S)-enantiomer are not extensively reported, studies on the racemate and comparative data indicate stereoselective activity. Racemic donepezil is a potent inhibitor of AChE, with reported IC50 values in the low nanomolar range. Some research suggests that the (R)-enantiomer is a more potent inhibitor of mouse brain AChE in vitro than the (S)-form.

Racemic donepezil also binds to the sigma-1 (σ1) receptor with high affinity, exhibiting a Ki value of 14.6 nM[1]. This interaction is of significant interest as σ1 receptor agonism has been linked to neuroprotective and antidepressant-like effects[1][2]. The agonistic activity at σ1 receptors may contribute to donepezil's therapeutic profile beyond simple cholinesterase inhibition[1][2][3]. The specific binding affinity of the (S)-enantiomer to the σ1 receptor requires further dedicated investigation to fully elucidate its contribution to the overall pharmacology of the racemate. In rats, racemic donepezil has been shown to occupy a significant fraction of σ1 receptors in a dose-dependent manner[4][5].

Table 1: In Vitro Inhibitory and Binding Profile of Racemic Donepezil

| Target | Parameter | Value (nM) | Notes |

| Acetylcholinesterase (AChE) | IC50 | 6.7 - 40.2 | Varies depending on the enzyme source and assay conditions[6]. |

| Butyrylcholinesterase (BChE) | IC50 | ~3,300 | Shows high selectivity for AChE over BChE[7]. |

| Sigma-1 (σ1) Receptor | Ki | 14.6 | High-affinity binding, suggesting a potential secondary mechanism of action[1]. |

Signaling Pathways

Primary Mechanism: Acetylcholinesterase Inhibition

The principal therapeutic effect of this compound, as part of the racemic mixture, is the enhancement of cholinergic signaling. By inhibiting AChE in the synaptic cleft, it prevents the breakdown of acetylcholine (ACh), leading to increased ACh levels. This accumulation of ACh results in prolonged activation of postsynaptic muscarinic (M) and nicotinic (N) acetylcholine receptors, which is believed to ameliorate some of the cognitive symptoms associated with Alzheimer's disease.

Primary mechanism: Inhibition of Acetylcholinesterase (AChE).

Secondary Pathway: Sigma-1 Receptor Agonism

Donepezil's interaction with the σ1 receptor suggests a secondary mechanism that may contribute to its neuroprotective effects. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel activity, and cellular survival pathways. Agonism at this receptor by donepezil may trigger downstream effects that protect neurons from amyloid-beta (Aβ)-induced toxicity and other cellular stressors.

Potential secondary pathway via Sigma-1 receptor agonism.

Pharmacokinetics: A Stereoselective Profile

The pharmacokinetics of donepezil are characterized by stereoselectivity, meaning the (S) and (R) enantiomers are absorbed, distributed, metabolized, and excreted differently.

Absorption and Distribution: Donepezil is well-absorbed orally with high bioavailability. It is approximately 95-96% bound to plasma proteins[8].

Metabolism and Excretion: Donepezil is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4[8]. Studies have shown that the metabolism is stereoselective. In human subjects, the mean steady-state plasma concentration of this compound is significantly higher than that of (R)-donepezil, with ratios of (R)- to this compound ranging from 0.34 to 0.85[9]. This is supported by in vitro findings where (R)-donepezil was degraded faster than this compound in human liver microsomes, with a significantly higher Vmax for the (R)-enantiomer[9]. This suggests that this compound is cleared more slowly than (R)-donepezil, leading to its accumulation in plasma at steady state.

Table 2: Stereoselective Pharmacokinetic Parameters of Donepezil Enantiomers in Humans

| Parameter | This compound | (R)-Donepezil | Notes |

| Mean Plasma Concentration (Css-min) | 23.37 ng/mL | 14.94 ng/mL | Data from 52 Chinese patients with Alzheimer's disease[9]. |

| In Vitro Metabolism (Human Liver Microsomes) | Degraded slower | Degraded faster (Higher Vmax) | Indicates stereoselective hepatic metabolism is a key factor in the observed plasma concentration differences[9]. |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of the pharmacological profile of chiral compounds like this compound.

1. Stereoselective HPLC Method for Enantiomer Separation

This method is essential for quantifying the individual concentrations of (S)- and (R)-donepezil in plasma or other biological matrices, which is fundamental for pharmacokinetic studies.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS/MS) detection.

-

Chiral Column: A cellulose tris(3,5-dimethylphenyl carbamate) column (e.g., Chiralcel OD or Chiralcel-OJ-H) is commonly used to achieve enantiomeric resolution[10][11][12].

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, isopropanol, and triethylamine (e.g., 87:12.9:0.1, v/v/v)[10]. For LC-MS/MS, a mobile phase of n-hexane:n-propanol:diethylamine (e.g., 60:40:0.1, v/v/v) has been used[13].

-

Detection: UV detection is typically set at 268 nm[10][12]. For higher sensitivity and specificity, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is employed[13].

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction with a solvent like n-hexane:isopropanol (98:2, v/v)[13]. An internal standard (e.g., lidocaine or D5-donepezil) is added prior to extraction for accurate quantification[9][13].

-

Data Analysis: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Linearity is typically observed in the range of 0.05 to 7.6 ng/mL for each enantiomer[13].

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potency (IC50) of compounds against AChE.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm[14][15][16].

-

Reagents:

-

Procedure (96-well plate format):

-

Add buffer, test compound solution, and AChE enzyme solution to each well.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme[15].

-

Add DTNB solution to the mixture.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental workflow for the AChE inhibition assay (Ellman's Method).

Conclusion

The pharmacological profile of this compound is complex and stereoselective. While it contributes to the overall therapeutic effect of racemic donepezil primarily through acetylcholinesterase inhibition, its distinct pharmacokinetic profile—notably its slower clearance compared to the (R)-enantiomer—leads to its accumulation in plasma. This stereoselective metabolism is a critical consideration in understanding the drug's disposition and long-term effects. Furthermore, the interaction of donepezil with the sigma-1 receptor presents an intriguing secondary mechanism that may offer additional neuroprotective benefits. Future research focusing specifically on the enantiomers will be vital to fully delineate their individual contributions and to explore the potential for developing enantiomerically pure therapeutics with optimized efficacy and safety profiles.

References

- 1. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gene Polymorphisms Affecting the Pharmacokinetics and Pharmacodynamics of Donepezil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chalcogen.ro [chalcogen.ro]

- 13. [Determination of donepezil enantiomer in human plasma by normal-HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 16. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

A Technical Whitepaper on the In Vitro and In Vivo Efficacy of Donepezil

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), operating primarily as a potent and reversible inhibitor of acetylcholinesterase (AChE).[1][2] This technical guide provides an in-depth comparison of its in vitro potency and its in vivo efficacy, bridging the gap between enzymatic inhibition and clinical outcomes. Donepezil, administered clinically as a racemic mixture, demonstrates high in vitro selectivity for AChE over butyrylcholinesterase (BChE).[3][4] Its in vivo effects are substantiated in numerous preclinical and clinical studies, which demonstrate dose-dependent improvements in cognitive function.[5][6] This document delineates the quantitative data, details key experimental protocols, and illustrates the underlying mechanisms and workflows, offering a comprehensive resource for professionals in neuroscience and drug development.

Introduction to Donepezil

Donepezil hydrochloride is a piperidine derivative that acts as a centrally-acting, reversible inhibitor of acetylcholinesterase.[1] Its development and application are rooted in the cholinergic hypothesis, which posits that cognitive decline in Alzheimer's disease is partly due to a deficit in cholinergic neurotransmission.[7] By inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine (ACh), donepezil increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing neuronal communication.[2] While this is its primary mechanism, evidence also suggests non-cholinergic actions, including modulation of amyloid protein processing and neuroprotective effects, may contribute to its therapeutic profile.[7][8][9] It is important to note that donepezil is commercially available as a racemic mixture of its (R) and (S) enantiomers, which have been shown to possess different inhibitory activities in vitro and in vivo.[10]

In Vitro Efficacy and Mechanism

The in vitro profile of donepezil is characterized by its high-affinity binding and potent inhibition of AChE.

Quantitative Inhibition of Cholinesterases

Donepezil exhibits a strong and selective inhibitory activity against acetylcholinesterase, with significantly lower potency against butyrylcholinesterase. This selectivity is a key characteristic, minimizing potential peripheral side effects associated with BChE inhibition.

| Enzyme Target | IC50 Value (nM) | Source |

| human Acetylcholinesterase (hAChE) | 11.6 | [11] |

| bovine Acetylcholinesterase (bAChE) | 8.12 | [11] |

| Acetylcholinesterase (AChE) | 6.7 | [3] |

| human Acetylcholinesterase (hAChE) | 11 | [4] |

| Butyrylcholinesterase (BChE) | 3300 (3.3 µM) | [4] |

Mechanism of Acetylcholinesterase Inhibition

Donepezil functions as a noncompetitive inhibitor, binding reversibly to the peripheral anionic site (PAS) of the AChE enzyme.[12] This action stabilizes the enzyme in a conformation that reduces its catalytic efficiency, thereby preventing the hydrolysis of acetylcholine.

Caption: Mechanism of Donepezil-mediated AChE Inhibition.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The inhibitory potency of donepezil is commonly determined using the spectrophotometric method developed by Ellman.

Objective: To quantify the AChE inhibitory activity of donepezil by measuring the reduction in the rate of acetylthiocholine hydrolysis.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Donepezil hydrochloride

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 7.4)

-

96-well microplate and spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of donepezil, AChE, DTNB, and ATCI in phosphate buffer.

-

Assay Mixture: In a 96-well plate, add phosphate buffer, various concentrations of donepezil (or vehicle control), and DTNB solution to each well.

-

Enzyme Addition: Add the AChE solution to each well and incubate the mixture for a specified period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate, ATCI, to each well to start the enzymatic reaction.

-

Spectrophotometric Reading: Immediately measure the absorbance at 412 nm continuously for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of ATCI hydrolysis.

-

Data Analysis: Calculate the percentage of inhibition for each donepezil concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the In Vitro Ellman's Method Assay.

In Vivo Efficacy

The in vivo efficacy of donepezil has been validated in a range of animal models and extensive human clinical trials, confirming its ability to improve cognitive deficits.

Preclinical Animal Models

Rodent and primate models are crucial for evaluating the pharmacological effects and effective concentrations of donepezil. Studies often use chemically-induced amnesia models or transgenic models that replicate aspects of AD pathology.

| Model | Species | Dosage / Administration | Key Findings | Reference(s) |

| Cholinergic Behavioral Signs | Rat | 6 µmol/kg (IP) | ED50 for inducing salivation and tremor. | [11] |

| Scopolamine-Induced Amnesia | Mouse | 3 mg/kg (Oral) | Significantly prevented memory impairment in Y-maze test. | [5] |

| Scopolamine-Induced Amnesia | Mouse | - | Maximal cognitive improvement observed at a brain concentration of 46.5 ± 3.5 ng/g. | [5][13] |

| APP23 Transgenic Model | Mouse | 0.27 mg/kg/day (Subcutaneous) | Chronic treatment improved spatial accuracy in the Morris water maze. | [14] |

| APP/PS1 Transgenic Model | Mouse | - | Disease-modifying effect observed when treatment started in a pre-symptomatic stage. | [15] |

| Brain AChE Occupancy | Monkey | 100-250 µg/kg (IV) | Plasma IC50 for brain AChE inhibition estimated at 37 ± 4.1 ng/mL via PET imaging. | [16] |

Clinical Efficacy in Humans

In patients with mild to severe Alzheimer's disease, donepezil provides modest but significant benefits in cognition, global function, and activities of daily living.[8]

| Study Parameter | Dosage | Outcome Measure | Result | Reference(s) |

| Cognitive Function | 5 mg/day & 10 mg/day | ADAS-cog | Statistically significant improvement over placebo at 12, 18, and 24 weeks. | [6] |

| Global Function | 5 mg/day & 10 mg/day | CIBIC plus | Significant improvement compared to placebo. | [6] |

| Cognitive Function | 5 mg/day & 10 mg/day | MMSE | Significant improvement; 10 mg/day dose was found to be more efficacious. | [17] |

| RBC AChE Inhibition | 5 mg/day | % Inhibition | 63.9% inhibition of red blood cell AChE activity. | [18] |

| RBC AChE Inhibition | 10 mg/day | % Inhibition | 74.7% inhibition of red blood cell AChE activity. | [18] |

Experimental Protocol: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of donepezil on spatial navigation and memory consolidation in a mouse model of AD.

Apparatus:

-

A large circular pool (1.2-1.5 m diameter) filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the pool for spatial orientation.

-

A video tracking system to record the animal's swim path.

Procedure:

-

Acquisition Phase (4-5 days):

-

Mice are trained in several trials per day to find the hidden escape platform.

-

The starting position is varied for each trial.

-

The time taken to find the platform (escape latency) and the swim path are recorded. Donepezil-treated animals are expected to show a faster reduction in escape latency compared to controls.

-

-

Probe Trial (24 hours after last acquisition trial):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Caption: Logical Flow of the Morris Water Maze Experiment.

Bridging In Vitro Potency and In Vivo Efficacy

The translation from a potent IC50 value to a clinically effective dose is governed by pharmacokinetics (PK) and the engagement of multiple pharmacodynamic (PD) mechanisms.

Pharmacokinetics and Metabolism

Donepezil has favorable pharmacokinetic properties, including approximately 100% oral bioavailability and a long half-life that allows for once-daily dosing.[1][2] It readily crosses the blood-brain barrier to exert its effects in the central nervous system.[7] Metabolism occurs primarily in the liver via the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7][8] The correlation between in vitro intrinsic clearance and in vivo blood clearance has been established across species, although differences exist, particularly between rodents and humans.[19]

Pleiotropic (Non-Cholinergic) Mechanisms

Beyond AChE inhibition, preclinical studies suggest donepezil may exert disease-modifying effects through several other pathways. These non-cholinergic mechanisms could contribute to its overall therapeutic benefit.[9]

-

Anti-inflammatory Effects: Donepezil has been shown to downregulate neuroinflammatory responses, including the activation of microglia and astrocytes.[1]

-

Modulation of Aβ Processing: Some studies indicate that donepezil can promote non-amyloidogenic processing of the amyloid precursor protein (APP).[8]

-

Neuroprotection: Donepezil may protect neurons against glutamate-induced excitotoxicity and Aβ toxicity.[8][9]

-

Increased Neurotrophic Factors: Administration of donepezil can lead to an increase in brain-derived neurotrophic factor (BDNF) in the hippocampus and cortex.[9]

Caption: Primary and Pleiotropic Mechanisms of Donepezil.

Conclusion

Donepezil is a potent inhibitor of acetylcholinesterase in vitro, with nanomolar IC50 values and high selectivity. This potent enzymatic inhibition translates into robust in vivo efficacy, where it improves cognitive function in both animal models and human patients with Alzheimer's disease. The effective in vivo dose and concentration are influenced by the drug's pharmacokinetic profile and its ability to cross the blood-brain barrier. While its primary mechanism is the enhancement of cholinergic signaling, a growing body of evidence suggests that its neuroprotective and anti-inflammatory properties may provide additional, potentially disease-modifying, benefits. This comprehensive profile underscores its value as a first-line symptomatic therapy for Alzheimer's disease.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]

- 18. scispace.com [scispace.com]

- 19. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Donepezil's Affinity for Cholinergic Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is primarily recognized for its potent and selective inhibition of acetylcholinesterase (AChE). As a chiral molecule, it exists as (R)- and (S)-enantiomers. While the racemic mixture is used clinically, emerging research suggests stereoselective metabolism and potentially distinct pharmacological profiles for each enantiomer. This technical guide delves into the binding affinity of the (S)-enantiomer of donepezil with cholinergic receptors, a critical aspect for understanding its complete mechanism of action and for the development of future cholinergic modulators. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes associated pathways to provide a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Cholinergic System and Donepezil

The cholinergic system, with its widespread network of acetylcholine-releasing neurons and corresponding receptors, plays a pivotal role in cognitive functions such as learning, memory, and attention. Cholinergic receptors are broadly classified into two families: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs), each with multiple subtypes (M1-M5 for muscarinic; numerous combinations of α and β subunits for nicotinic).

Donepezil's primary therapeutic effect is attributed to its reversible inhibition of AChE, the enzyme responsible for the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While the inhibition of AChE by racemic donepezil is well-documented, the direct interactions of its individual enantiomers with cholinergic receptors are less explored but equally important for a complete understanding of its pharmacological profile. In vivo studies have shown that (S)-donepezil typically exhibits higher plasma concentrations than (R)-donepezil in patients, which is attributed to the faster in vitro degradation of the (R)-enantiomer, suggesting stereoselective metabolism[1].

Binding Affinity of this compound at Cholinergic Receptors

Direct quantitative binding data for this compound at various cholinergic receptor subtypes is not extensively available in the public domain. Most studies have focused on the racemic mixture or its primary target, AChE. However, functional studies provide insights into the interaction of donepezil with these receptors.

Muscarinic Receptor Interactions

Studies on racemic donepezil suggest that its effects on muscarinic receptor-mediated signaling are primarily a consequence of increased acetylcholine levels due to AChE inhibition[2][3]. Acute administration of donepezil has been shown to enhance muscarinic receptor-mediated brain signaling, an effect that is blocked by the muscarinic antagonist atropine[2][3]. There is a lack of specific binding affinity studies (Ki or IC50 values) for this compound at the individual M1-M5 receptor subtypes. Research in Alzheimer's disease patients has investigated the availability of M1 muscarinic receptors in response to donepezil treatment, but this does not provide direct binding affinity data for the drug itself[4][5].

Nicotinic Receptor Interactions

Evidence suggests that racemic donepezil can directly modulate nAChR function, independent of its AChE inhibitory activity. Studies on dopaminergic neurons of the substantia nigra have shown that donepezil can selectively and reversibly depress nicotine-evoked currents[6]. This interaction is characterized by a non-competitive mechanism of action[6].

The following table summarizes the available data on the interaction of racemic donepezil with nicotinic receptors. It is important to note that this data is for the racemate and not specifically for the (S)-enantiomer.

| Receptor Subtype | Ligand | Assay Type | Test System | Measured Value (IC50) | Reference |

| Nicotinic Acetylcholine Receptors | Racemic Donepezil | Electrophysiology (Patch-clamp) | Dopaminergic neurons of the substantia nigra | 85 ± 10 µM | [6] |

Note: This IC50 value represents the concentration of racemic donepezil that inhibits 50% of the nicotine-evoked current and is an indirect measure of functional interaction rather than a direct binding affinity (Ki).

Furthermore, chronic administration of donepezil has been shown to increase the levels of both α7 and non-α7 nAChRs in the cortex and hippocampus of rats[7]. This upregulation of nicotinic receptors may contribute to the long-term therapeutic effects of the drug. The mechanism of this upregulation is thought to be an indirect effect of increased synaptic acetylcholine levels[7].

Experimental Protocols

Radioligand Binding Assay for Cholinergic Receptors

This is a standard in vitro technique used to quantify the interaction of a ligand with its receptor.

Objective: To determine the binding affinity (Ki) of this compound for various muscarinic and nicotinic receptor subtypes.

Materials:

-

Receptor Source: Membranes from cells expressing a specific human recombinant cholinergic receptor subtype (e.g., CHO or HEK293 cells) or from specific brain regions known to be rich in the receptor of interest.

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2/M4, [³H]-4-DAMP for M3, [³H]-epibatidine for α4β2 nAChRs, [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

-

Test Compound: this compound hydrochloride of high purity.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure (Competition Binding Assay):

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand, the membrane preparation, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The primary signaling pathway affected by donepezil is the enhancement of cholinergic transmission due to the inhibition of acetylcholine breakdown. This leads to the potentiation of both muscarinic and nicotinic receptor signaling.

Muscarinic Receptor Signaling

Upon binding of acetylcholine, M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

References

- 1. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute but not chronic donepezil increases muscarinic receptor-mediated signaling via arachidonic acid in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine muscarinic receptors and response to anti-cholinesterase therapy in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Acetylcholinesterase: An In-depth Technical Guide to the Non-Cholinergic Biological Targets of (S)-Donepezil

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is primarily recognized for its potent and selective inhibition of acetylcholinesterase (AChE). Administered as a racemic mixture of its (R) and (S) enantiomers, the therapeutic efficacy is largely attributed to the (R)-enantiomer, which exhibits significantly greater AChE inhibition. Consequently, the (S)-enantiomer has been historically characterized as the less active component. However, emerging research into the broader pharmacological profile of donepezil has unveiled a suite of non-cholinergic biological targets. This technical guide consolidates the current understanding of the interactions of donepezil with these alternative targets, with a specific focus on collating any available data for the (S)-enantiomer.

Important Note on Enantiomer-Specific Data: While this guide aims to focus on (S)-donepezil, a comprehensive review of the current scientific literature reveals a significant gap in research specifically characterizing the non-cholinergic activities of the individual enantiomers of donepezil. The majority of studies have been conducted using racemic donepezil. Therefore, the quantitative data and detailed discussions in this document predominantly refer to the racemic mixture unless explicitly stated otherwise. This highlights a critical area for future investigation to fully elucidate the pharmacological contribution of each enantiomer to the overall therapeutic and potential side-effect profile of donepezil.

Sigma-1 (σ1) Receptor Agonism

The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant non-cholinergic target of donepezil.

Quantitative Data

| Compound | Target | Assay Type | K i (nM) | Reference |

| (±)-Donepezil | Sigma-1 Receptor | Radioligand Binding Assay | 14.6 | [1][2] |

Signaling Pathway and Functional Effects

Donepezil acts as an agonist at the sigma-1 receptor.[1] This interaction is implicated in neuroprotective and anti-amnesic effects independent of its AChE inhibitory activity.[1] Agonism at the sigma-1 receptor can modulate intracellular calcium signaling, regulate the production of reactive oxygen species (ROS), and influence the expression of anti-apoptotic proteins.

Figure 1: this compound's interaction with the Sigma-1 receptor pathway.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

A standard method to determine the binding affinity of a compound to the sigma-1 receptor is a competitive radioligand binding assay.

-

Materials:

-

Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig brain, HEK-293 cells overexpressing the receptor).

-

Radioligand: Typically --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled sigma-1 ligand (e.g., haloperidol).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

NMDA Receptor Modulation

Donepezil has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory.

Quantitative Data

| Compound | Target | Effect | IC₅₀ | Reference |

| (±)-Donepezil | NMDA Receptor | Blockade (voltage-dependent) | 0.7 - 3 mM | [1] |

Note: The high IC₅₀ values suggest that direct blockade of NMDA receptors is unlikely to be a primary therapeutic mechanism of action at clinically relevant concentrations.

Signaling Pathway and Functional Effects

Donepezil exhibits a complex, concentration-dependent modulation of NMDA receptors. At high concentrations, it acts as a voltage-dependent channel blocker.[1] However, at lower, more therapeutically relevant concentrations, some studies suggest it may potentiate NMDA receptor activity, an effect that could contribute to its cognitive-enhancing properties.[3] This potentiation may be indirect and involve protein kinase C (PKC) and G-proteins.[3] Furthermore, donepezil has been shown to protect against glutamate-induced excitotoxicity by promoting the internalization of NMDA receptors, a process potentially mediated by the stimulation of α7 nicotinic acetylcholine receptors.[4][5]

References

- 1. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of N-methyl-D-aspartate receptors by donepezil in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-Donepezil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (S)-donepezil, a potent and selective acetylcholinesterase inhibitor. The primary focus is on the most established and industrially relevant pathway, which hinges on the asymmetric hydrogenation of a key prochiral intermediate. This document outlines the synthesis of the precursor, details the critical enantioselective reduction, presents quantitative data for comparison, and provides detailed experimental protocols.

Introduction to this compound Synthesis

Donepezil possesses a single stereocenter and is clinically used as a racemic mixture. However, the synthesis of enantiomerically pure forms is of significant interest for studying the pharmacological profiles of the individual enantiomers and for potential development as next-generation therapeutics. The core challenge lies in the controlled formation of this stereocenter. The most efficient and widely adopted strategy involves the creation of a prochiral olefin intermediate, followed by a stereoselective reduction. This approach allows for the bulk of the molecular framework to be assembled achirally, with the critical stereocenter being introduced in a final, highly controlled step.

Overall Synthetic Workflow

The enantioselective synthesis of this compound is conceptually divided into two main stages. The first stage involves the construction of the key unsaturated precursor, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one, via an Aldol-type condensation. The second, and most critical stage, is the asymmetric hydrogenation of this precursor to selectively form the (S)-enantiomer.

Figure 1: Overall workflow for the enantioselective synthesis of this compound.

Stage 1: Synthesis of Prochiral Precursor

The synthesis of the key intermediate, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one (also known as dehydrodonepezil), is reliably achieved through a base-catalyzed aldol condensation followed by dehydration. This reaction joins the two primary building blocks of the molecule.

Figure 2: Synthesis of the prochiral donepezil precursor.

Experimental Protocol: Synthesis of 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5,6-dimethoxy-1-indanone (1.0 eq) and methanol to create a slurry.

-

Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydroxide flakes (3.2 eq) to the stirring mixture at room temperature.

-

Aldehyde Addition: Add a solution of 1-benzylpiperidine-4-carboxaldehyde (1.0 eq) in methanol to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into chilled water.

-

Isolation: Filter the resulting solid precipitate. Wash the solid sequentially with a 5% aqueous acetic acid solution and then with cold methanol.

-

Purification: Dry the solid under vacuum to yield the title compound as a crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) if necessary.

Stage 2: Enantioselective Asymmetric Hydrogenation

This step is the cornerstone of the enantioselective synthesis, where the prochiral double bond of the precursor is reduced to a single bond, creating the chiral center. While specific industrial protocols are often proprietary, the established methodology in the field of asymmetric catalysis involves the use of chiral transition metal complexes. Ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the hydrogenation of tetrasubstituted olefins of this type. The choice of the ligand's chirality—(S)-BINAP or (R)-BINAP—directly determines the stereochemical outcome of the reaction, yielding (S)- or (R)-donepezil, respectively.

Figure 3: Key asymmetric hydrogenation step to form this compound.

Quantitative Data for Asymmetric Hydrogenation

The following table summarizes representative quantitative data for the asymmetric hydrogenation of the donepezil precursor using a chiral Ruthenium-BINAP catalyst system. These values are based on typical results for similar substrate classes and serve as a benchmark for process development.

| Parameter | Value / Condition |

| Catalyst | [RuCl(p-cymene)((S)-BINAP)]Cl or similar Ru(II) complex |

| Substrate/Catalyst Ratio | 1000:1 to 5000:1 (S/C) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Hydrogen Pressure | 10 - 50 atm (1.0 - 5.0 MPa) |

| Temperature | 40 - 80 °C |

| Reaction Time | 12 - 24 hours |

| Chemical Yield | >95% |

| Enantiomeric Excess (ee) | >99% for (S)-enantiomer |

Representative Experimental Protocol: Asymmetric Hydrogenation

Disclaimer: The following is a representative protocol based on established procedures for Ru-BINAP catalyzed asymmetric hydrogenations. Optimal conditions for this specific substrate may vary and require process-specific optimization.

-

Catalyst Preparation: In a glovebox under an inert atmosphere, charge a high-pressure autoclave with the chiral catalyst, for example, [RuCl(p-cymene)((S)-BINAP)]Cl (0.001 eq).

-

Substrate Addition: Add the prochiral precursor, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one (1.0 eq), to the autoclave.

-

Solvent Addition: Add degassed, anhydrous methanol via cannula.

-

Reaction Setup: Seal the autoclave and remove it from the glovebox. Connect the reactor to a hydrogen gas line.

-

Hydrogenation: Purge the autoclave several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 20 atm) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 60 °C).

-

Monitoring: Maintain the reaction under these conditions for 12-24 hours. The reaction can be monitored by sampling (if the reactor allows) and analyzing via HPLC to check for substrate conversion and enantiomeric excess.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude this compound can be purified by column chromatography on silica gel or by crystallization, often as a hydrochloride salt, to yield the final, enantiomerically pure product. Analysis by chiral HPLC is required to confirm the enantiomeric excess.

(S)-donepezil potential therapeutic uses outside of dementia

An In-depth Technical Guide on the Potential Therapeutic Uses of (S)-Donepezil Outside of Dementia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Donepezil, a second-generation piperidine derivative, is a selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3] While its U.S. Food and Drug Administration (FDA) approval is for the symptomatic treatment of mild, moderate, and severe dementia associated with Alzheimer's disease, a growing body of preclinical and clinical research indicates its therapeutic potential extends to a range of other conditions.[1][4] This document provides a comprehensive technical overview of the evidence supporting the use of donepezil in non-dementia applications, focusing on Traumatic Brain Injury (TBI), Obstructive Sleep Apnea (OSA), and Glaucoma. It details the mechanistic rationale, summarizes quantitative outcomes from key studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows. The therapeutic mechanisms explored are not limited to cholinesterase inhibition but also encompass neuroprotective and anti-inflammatory actions.[5][6][7]

Core Pharmacology of Donepezil

Donepezil's primary mechanism of action is the inhibition of AChE, which increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission.[4][8] It has a higher affinity for AChE than for butyrylcholinesterase (BuChE).[1] Beyond this, evidence suggests donepezil may exert neuroprotective effects by protecting against amyloid-β and glutamate toxicity, up-regulating nicotinic acetylcholine receptors, and acting as a potent agonist of the sigma-1 (σ1) receptor.[5][9]

Table 1: Pharmacokinetic Properties of Donepezil

| Parameter | Value | Source(s) |

| Chemical Formula | C24H29NO3 | [1] |

| Molecular Weight | 415.96 g/mol (as HCl salt) | [3] |

| Bioavailability | 100% | [9] |

| Time to Peak Plasma | 3 to 5 hours | [1][9] |

| Elimination Half-life | ~70 hours | [2][9] |

| Protein Binding | 96% (75% to albumin, 21% to alpha-1-acid glycoprotein) | [9][10] |

| Metabolism | Hepatic; primarily via CYP2D6 and CYP3A4 enzymes | [1][9] |

| Excretion | Primarily renal | [1][9] |

Therapeutic Application: Traumatic Brain Injury (TBI)

A deficit in the cholinergic system is a known consequence of TBI, contributing to memory and cognitive dysfunction.[11] Donepezil is investigated as a means to enhance cholinergic neurotransmission and thereby improve cognitive outcomes post-injury.[4][12]

Quantitative Data from TBI Studies

Table 2: Summary of Clinical Trial Data for Donepezil in TBI

| Study Outcome | Donepezil Group | Placebo/Control Group | p-value | Source(s) |

| Verbal Learning Improvement | Significantly greater improvement | - | p = 0.034 | [13] |

| Treatment Responder Rate | 42% | 18% | p = 0.03 | [13] |

| Treatment-Emergent Adverse Events | 46% | 8% | p < 0.001 | [13] |

| Subjective Improvement (Chronic TBI) | 8 out of 10 patients reported improvement | N/A | N/A | [14] |

| Cognitive Performance (Mouse Model) | Decreased escape latency, increased alteration rate | TBI with saline showed impairment | p < 0.05 | [12] |

Key Experimental Protocols

Clinical Study: Morey et al. (as cited in Medscape, 2025) [13]

-

Design: Randomized, placebo-controlled trial.

-

Participants: 75 adults with nonpenetrating TBI sustained at least 6 months prior.

-

Intervention: Participants received 5 mg/day of donepezil or placebo for 2 weeks, followed by 10 mg/day for 8 weeks. A 4-week observation period followed treatment discontinuation.

-

Primary Outcome Measure: Verbal memory assessed using the Hopkins Verbal Learning Test–Revised (HVLT-R).

Preclinical Study: Therapeutic Effect of Donepezil on Neuroinflammation... (MDPI, 2024) [12]

-

In Vivo Model: Male C57BL/6J mice subjected to moderate TBI using a stereotaxic impactor.

-

Intervention: Donepezil (1 mg/kg/day) or saline was administered within 4 hours post-TBI for 7 days.

-

Outcome Measures: Cognitive function was assessed via water maze and Y-maze tests. Neuroinflammation and autophagy/mitophagy markers (e.g., COX-2, NLRP3, IL-1β, BNIP3L) were analyzed using mRNA and Western blotting techniques.

-

In Vitro Model: SH-SY5Y cells injured via a cell-injury controller.

-

Intervention: Donepezil treatment at a concentration of 80 μM.

-

Outcome Measures: Cell viability, reactive oxygen species (ROS), lactate dehydrogenase (LDH), and expression of neuroinflammation and autophagy-related markers.

Visualized Experimental Workflow

Caption: Workflow for a randomized controlled trial of donepezil in TBI.

Therapeutic Application: Obstructive Sleep Apnea (OSA)

Donepezil's cholinomimetic effects are hypothesized to influence the neuromuscular control of the upper airway and respiratory regulation during sleep, potentially mitigating the severity of OSA.[15][16]

Quantitative Data from OSA Studies

Table 3: Summary of Clinical Trial Data for Donepezil in OSA

| Study Outcome | Donepezil Group | Placebo Group | p-value | Source(s) |

| Apnea-Hypopnea Index (AHI) | Significant improvement | No significant change | p < 0.05 | [15][17] |

| Oxygen Saturation | Significant improvement | No significant change | p < 0.05 | [15][16][17] |

| REM Sleep Duration | Increased | No significant change | p < 0.05 | [15][17] |

| Epworth Sleepiness Scale (ESS) | Significant improvement | No significant change | p < 0.05 | [16] |

| Sleep Efficiency | Significantly decreased | No significant change | p < 0.01 | [16] |

Note: Some studies show conflicting results. A single-dose study found no significant differences in AHI.[18]

Key Experimental Protocols

-

Design: Randomized, double-blind, placebo-controlled study.

-

Participants: 23 patients with mild-to-moderate Alzheimer's disease and an AHI > 5/h.

-

Intervention: Donepezil (n=11) or placebo (n=12) for 3 months.

-

Outcome Measures: Polysomnography to assess AHI, oxygen saturation, and sleep stages. Cognitive evaluation using the ADAS-cog subscale.

Sukys-Claudino et al., 2012 [16]

-

Design: Randomized, double-blind, placebo-controlled study.

-

Participants: 21 male patients with mild to severe OSA (AHI > 10) without Alzheimer's disease.

-

Intervention: Donepezil (n=11) or placebo (n=10). Dosage was 5 mg/day for the first two weeks and 10 mg/day for the last two weeks.

-

Outcome Measures: Polysomnography and Epworth Sleepiness Scale (ESS) evaluations at baseline and after one month.

Therapeutic Application: Glaucoma

The rationale for using donepezil in glaucoma stems from two potential mechanisms: its ability to lower intraocular pressure (IOP) and its neuroprotective effects on retinal ganglion cells (RGCs), which share pathophysiological features with neurodegenerative diseases.[19][20]

Quantitative Data from Glaucoma Studies

Table 4: Summary of Clinical and Preclinical Data for Donepezil in Glaucoma

| Study Outcome | Result | Condition/Model | Source(s) |

| Intraocular Pressure (IOP) Reduction | 8.8% mean reduction (14.1 mmHg to 12.8 mmHg) | Normotensive Alzheimer's patients | [19] |

| Pupil Diameter Reduction | 7.4% mean reduction (3.9 mm to 3.6 mm) | Normotensive Alzheimer's patients | [19] |

| Optineurin (OPTN) Aggregation | Reduced in a concentration-dependent manner | RGCs from iPSCs of patients with OPTNE50K mutation | [20][21] |

| TBK1 Expression | Inhibited | RGCs from iPSCs of patients with OPTNE50K mutation | [21] |

Key Experimental Protocols

Clinical Study: Effect of oral donepezil on intraocular pressure... (PubMed) [19]

-

Design: Comparative study.

-

Participants: 32 newly diagnosed Alzheimer's patients with normal IOP.

-

Intervention: 5 mg of donepezil taken daily.

-

Outcome Measures: IOP and pupil diameter were evaluated at baseline and after 4 weeks of treatment.

Preclinical Study: Inagaki et al., 2019 [21]

-

Model: Retinal ganglion cells (RGCs) generated from induced pluripotent stem cells (iPSCs) derived from healthy individuals and patients with the OPTN E50K mutation causing normal tension glaucoma.

-

Intervention: RGCs were exposed to donepezil at concentrations ranging from 0.01 to 10 µM.

-

Outcome Measures: The efficacy of donepezil was evaluated by Western blotting for markers of autophagy (LC3B, p62) and TANK-binding kinase 1 (TBK1). Neuroprotective effects were assessed using neurite markers (TUJ1, ATH5).

Visualized Signaling Pathway

References

- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Donepezil & Alzheimer’s: Treating Inflammation, Not the Disease [curingalzheimersdisease.com]

- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 9. Donepezil - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Donepezil medicated memory improvement in traumatic brain injury during post acute rehabilitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medscape.com [medscape.com]

- 14. Cognition-enhancing effects of donepezil in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medscape.com [medscape.com]

- 16. Beneficial effect of donepezil on obstructive sleep apnea: a double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Donepezil improves obstructive sleep apnea in Alzheimer disease: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. Effect of oral donepezil on intraocular pressure in normotensive Alzheimer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alzheimer’s Drug May Treat Normal Tension Glaucoma [reviewofoptometry.com]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)-Donepezil and (R)-Donepezil

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the enantiomers of Donepezil, (S)-Donepezil and (R)-Donepezil. Donepezil is a key acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease and is administered as a racemic mixture.[1] Since enantiomers can exhibit different pharmacological and toxicological profiles, a reliable method to separate and quantify them is crucial for quality control and pharmacokinetic studies.[2] This document provides two detailed protocols using different polysaccharide-based chiral stationary phases (CSPs), summarizing the chromatographic conditions, system suitability parameters, and sample preparation guidelines.

Protocol 1: Separation using a Chiralcel-OJ-H Column

This method provides excellent baseline resolution for the simultaneous determination of (S)-(+)- and (R)-(-)-Donepezil hydrochloride in pharmaceutical formulations.[1][3]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with an isocratic pump, UV-Vis spectrophotometric detector, and a system controller.[1]

-

Reagents:

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Triethylamine (TEA) (HPLC grade)

-

Donepezil Hydrochloride reference standard

-

Methanol (for sample preparation)

-

2. Chromatographic Conditions

-

Mobile Phase: A mixture of ethanol, n-hexane, and triethylamine in a ratio of 20:80:0.3 (v/v/v).[1][3][4]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: Ambient (25 ± 1°C).[1]

-

Injection Volume: Typically 20 µL (adjust as needed).

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve Donepezil Hydrochloride in methanol to achieve a desired concentration. Further dilute with the mobile phase to fall within the linear range (e.g., 25 - 2500 ng/mL).[1][3]

-

Tablet Sample Preparation:

-

Weigh and finely powder a set number of tablets (e.g., 20) to ensure homogeneity.[1]

-

Transfer a portion of the powder equivalent to one tablet's content into a volumetric flask (e.g., 25 mL).[1]

-

Add methanol (approx. 20 mL) and sonicate for 15 minutes to dissolve the active ingredient.[1]

-

Make up the volume with methanol and mix thoroughly.[1]

-

Filter the solution through a 0.45 µm filter.

-

Transfer an aliquot of the filtered solution and dilute with the mobile phase to a final concentration within the method's linear range.[1]

-

Workflow for Chiral HPLC Analysis

References

Protocol for enantioselective quantification of (S)-donepezil in plasma

An enantioselective bioanalytical method is crucial for understanding the distinct pharmacokinetic profiles of individual drug enantiomers. Donepezil, administered as a racemate, has enantiomers that exhibit different inhibitory activities against acetylcholinesterase[1]. This protocol details a validated normal-phase high-performance liquid chromatography-tandem mass spectrometry (NP-HPLC-MS/MS) method for the simultaneous quantification of (S)-donepezil and (R)-donepezil in plasma.

Principle

This method employs a liquid-liquid extraction (LLE) technique to isolate the donepezil enantiomers and an internal standard (IS) from the plasma matrix. The chiral separation is achieved on a CHIRALCEL OJ-H column with an isocratic mobile phase. The quantification is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

-

This compound and (R)-Donepezil reference standards

-

Lidocaine (Internal Standard)

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

n-Propanol (HPLC grade)

-

Diethylamine (analytical grade)

-

Drug-free human plasma (with anticoagulant, e.g., heparin)

-